molecular formula C24H27Cl2N3O7 B12070860 Loxapine N-Glucuronide Chloride

Loxapine N-Glucuronide Chloride

Cat. No.: B12070860
M. Wt: 540.4 g/mol
InChI Key: CNMNSAZPEXLGPJ-TYZIVZSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthetic route for Loxapine N-Glucuronide Chloride involves glucuronidation of loxapine. Glucuronidation typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the conjugation of glucuronic acid to the parent compound.
    • Industrial production methods may vary, but the key step remains the glucuronidation process.
  • Chemical Reactions Analysis

    • Loxapine N-Glucuronide Chloride does not undergo significant chemical reactions beyond its formation via glucuronidation.
    • Common reagents and conditions for glucuronidation include glucuronic acid donors (e.g., UDP-glucuronic acid) and appropriate enzymes.
    • The major product formed is this compound itself.
  • Scientific Research Applications

      Pharmacokinetics: Understanding the metabolism and elimination of loxapine in the body.

      Toxicology: Investigating potential adverse effects or interactions involving Loxapine N-Glucuronide Chloride.

      Drug Interactions: Assessing whether this metabolite affects loxapine’s efficacy or safety.

      Clinical Studies: Evaluating its presence in biological samples (e.g., urine, blood) as a biomarker.

  • Mechanism of Action

    • Loxapine N-Glucuronide Chloride is an inactive metabolite. Its mechanism of action is not directly related to therapeutic effects.
    • The active form of loxapine acts as a dopamine receptor antagonist, primarily targeting D2 receptors. It also has anticholinergic and antihistaminic properties.
  • Comparison with Similar Compounds

    • Loxapine N-Glucuronide Chloride is unique due to its glucuronidated structure.
    • Similar compounds include other glucuronide metabolites of drugs, but each has distinct properties and roles.

    Properties

    Molecular Formula

    C24H27Cl2N3O7

    Molecular Weight

    540.4 g/mol

    IUPAC Name

    (2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride

    InChI

    InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1

    InChI Key

    CNMNSAZPEXLGPJ-TYZIVZSYSA-N

    Isomeric SMILES

    C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-]

    Canonical SMILES

    C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.